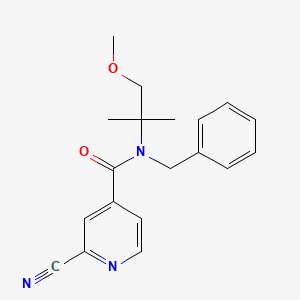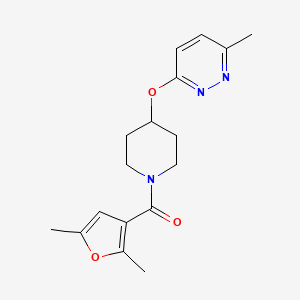
4-Amino-2-cyclopropyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-cyclopropyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C8H9ClF3N3O2 and its molecular weight is 271.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
- 5-Amino-3-trifluoromethylisoxazole and pyrazole-4-carboxylic acids, closely related to the compound , have been synthesized for the study of their behavior toward electrophiles. These compounds have shown unique reactions in acylation and carbamoylation processes, indicating potential for further chemical exploration (Tanaka et al., 1986).
Chemical Synthesis Techniques
- Research into the synthesis of 4-cyano- and 5-aminopyrazoles has provided insight into chemoselective methods that might be applicable to related compounds. These methods offer efficient ways to synthesize pyrazoles with significant biological activity (Toche et al., 2008).
Catalysis and Molecular Transformations
- Pyrazole derivatives bearing a cyclopropyl group, similar to the compound , have been used successfully in palladium-catalyzed direct arylations. This showcases their potential in forming complex molecular structures through regioselective catalytic processes (Sidhom et al., 2018).
Antibacterial Applications
- Derivatives of pyrazole-carboxylic acids have been synthesized and evaluated for their antibacterial activities against various bacteria. This research suggests potential applications of similar compounds in medicinal chemistry (Bildirici et al., 2007).
Fluorescent Property Evaluation
- The study of 1,3,5-triaryl-2-pyrazolines, related to the compound , has revealed their fluorescent properties in the blue region of the visible spectrum. This indicates a potential for the use of similar compounds in fluorescence-based applications (Hasan et al., 2011).
Novel Ligand Synthesis
- Research into the synthesis of novel ligands based on pyrazole-carboxylic acids, which are structurally related, has explored their potential use in medicinal chemistry and metal complex catalysis. This suggests similar utility for the compound (Dalinger et al., 2020).
Safety and Hazards
Future Directions
The future directions in the research and development of pyrazole compounds could involve the synthesis of new derivatives with improved pharmacological activities, the development of more efficient and environmentally friendly synthesis methods, and the exploration of new applications in areas such as materials science and catalysis .
Properties
IUPAC Name |
4-amino-2-cyclopropyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O2.ClH/c9-8(10,11)6-4(12)5(7(15)16)14(13-6)3-1-2-3;/h3H,1-2,12H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXZGOCUYPRDTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=C(C(=N2)C(F)(F)F)N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2550791.png)
![4-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-(3,4-dimethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B2550793.png)

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2550797.png)
![3-((2,5-dimethylphenyl)sulfonyl)-N-(3-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2550798.png)
![8-fluoro-2-(3-fluoro-4-methoxybenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2550802.png)

![(Z)-2-(pyridin-4-ylmethylene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2550804.png)


![2-cyclopropyl-N,4-dimethyl-N-[(1-methylpiperidin-3-yl)methyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2550809.png)
![2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2550810.png)
